molecular formula C14H13NO5 B2868363 5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid CAS No. 953732-90-6

5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid

Cat. No.: B2868363
CAS No.: 953732-90-6
M. Wt: 275.26
InChI Key: RFBGHONWHBFNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid is a research compound with the molecular formula C14H13NO5 and a molecular weight of 275.26. This compound is primarily used in scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid typically involves the reaction of 2-acetamidophenol with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

the principles of green chemistry and sustainable processes are often considered in the synthesis of similar furan derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents to alter the functional groups within the molecule.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: Although primarily a research compound, its derivatives are explored for use in the production of biobased polymers and materials.

Mechanism of Action

The mechanism of action of 5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and acetamidophenyl group allow it to bind to enzymes and receptors, influencing various biochemical processes . Detailed studies on its exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A key bio-based platform chemical used in the production of renewable polymers.

    2,5-Furandicarboxylic Acid (FDCA): Another important furan derivative used in the synthesis of biobased polymers.

    5-Acetoxymethylfuran-3-carboxylic Acid: Known for its antibacterial and antioxidant activities.

Uniqueness

5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-[(2-acetamidophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-9(16)15-11-4-2-3-5-12(11)19-8-10-6-7-13(20-10)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBGHONWHBFNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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